N-cyclopentyl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide
Overview
Description
N-cyclopentyl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C14H21N3O4S2 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.09734851 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sulfonamides and Related Compounds in Cancer Research
Research on sulfonamide derivatives, such as sulfonylhydrazines, has shown promising applications in cancer research. These compounds have been investigated for their potential as anticancer agents. For instance, sulfonamides have been reported to exhibit anticancer activity by inhibiting carbonic anhydrase isoforms present in tumors, which are involved in tumor growth and metastasis. This suggests that N-cyclopentyl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide could be explored for similar anticancer applications due to its structural similarities with sulfonamides (Carta & Supuran, 2013).
Role in Drug Development and Repositioning
The structural features of sulfonamide and sulfonylhydrazine derivatives make them candidates for drug development and repositioning. For example, sulfonamides have been utilized in the development of diuretics, antiepileptics, and antimicrobial agents due to their ability to interact with various biological targets. This versatility suggests that compounds like this compound could be studied for multiple therapeutic applications beyond their initial scope (Carta, Scozzafava, & Supuran, 2012).
Antimicrobial and Antibacterial Research
Sulfonamides have been extensively used as antimicrobial and antibacterial agents. Their mechanism involves the inhibition of dihydropteroate synthase, a key enzyme in folate synthesis in microorganisms, leading to the inhibition of bacterial growth. This property could be relevant for research into this compound, as exploring its antimicrobial potential could lead to the development of new antibacterial agents (El-Qaliei et al., 2020).
Environmental Impact and Toxicology
The environmental presence and impact of sulfonamides, including their metabolites, have been a subject of research, particularly regarding their persistence and potential toxicity in ecosystems. These studies are crucial for understanding the environmental safety profile of similar compounds, including sulfonylhydrazines and N-cyclopentyl derivatives, and could guide the development of safer pharmaceuticals and chemicals with minimal environmental impact (Baran et al., 2011).
Properties
IUPAC Name |
1-cyclopentyl-3-[(3,4-dimethoxyphenyl)sulfonylamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S2/c1-20-12-8-7-11(9-13(12)21-2)23(18,19)17-16-14(22)15-10-5-3-4-6-10/h7-10,17H,3-6H2,1-2H3,(H2,15,16,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSXHTYBGWTTRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NNC(=S)NC2CCCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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